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molecular formula C8H6ClIO3S B8804378 7-Iodo-2,3-dihydrobenzofuran-5-sulfonyl chloride CAS No. 856678-57-4

7-Iodo-2,3-dihydrobenzofuran-5-sulfonyl chloride

Cat. No. B8804378
M. Wt: 344.55 g/mol
InChI Key: DNUUNDQTPJVHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07820675B2

Procedure details

AIBN (270 mg, 1.3 mmol) and NBS (2.5 g, 14 mmol) were added to 7-iodo-2,3-dihydro-benzofuran-5-sulfonyl chloride (4.4 g, 13 mmol; Intermediate 55) in chlorobenzene (30 mL) at 70° C. The heating was turned off one hour after the addition. Acetonitrile (30 mL) was added and the organic phase was washed with sodium sulphite in water. The organic phase was separated and the volatiles were evaporated to give 4 g (90%) of the title compound as yellow crystals. 1H NMR 270 MHz (CDCl3) δ ppm 7.07 (d, J=2.23 Hz, 1H) 7.90 (d, J=2.23 Hz, 1H) 8.29-8.37 (m, 1H).
Name
Quantity
270 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
CC(N=NC(C#N)(C)C)(C#N)C.C1C(=O)N(Br)C(=O)C1.[I:21][C:22]1[C:30]2[O:29][CH2:28][CH2:27][C:26]=2[CH:25]=[C:24]([S:31]([Cl:34])(=[O:33])=[O:32])[CH:23]=1.C(#N)C>ClC1C=CC=CC=1>[I:21][C:22]1[C:30]2[O:29][CH:28]=[CH:27][C:26]=2[CH:25]=[C:24]([S:31]([Cl:34])(=[O:32])=[O:33])[CH:23]=1

Inputs

Step One
Name
Quantity
270 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
2.5 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
4.4 g
Type
reactant
Smiles
IC1=CC(=CC=2CCOC21)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC(=CC=2CCOC21)S(=O)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
WASH
Type
WASH
Details
the organic phase was washed with sodium sulphite in water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
the volatiles were evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=CC(=CC=2C=COC21)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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